molecular formula C11H12O3 B12434540 Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate

Cat. No.: B12434540
M. Wt: 192.21 g/mol
InChI Key: NVIDOLZITWCKSJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a substituted phenol with an appropriate ester in the presence of a catalyst . The reaction conditions often include heating and the use of solvents like benzene or toluene.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzopyrans, ketones, alcohols, and carboxylic acids .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, oxidative stress, and cellular signaling . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-2-one: Known for its sweet, almond-like aroma and used in flavoring.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A fluorinated derivative with potential pharmaceutical applications.

    2H-1-Benzopyran-2-one: A parent compound with diverse biological activities

Uniqueness: Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-5-10-8(7-9)3-2-6-14-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIDOLZITWCKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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